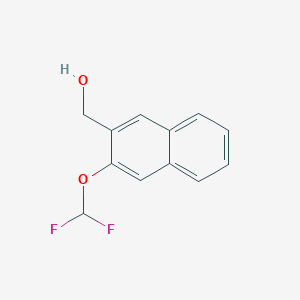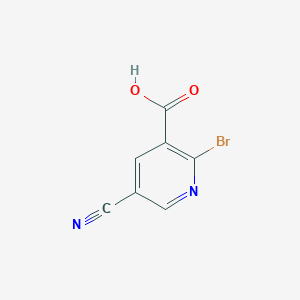
1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with thiophene derivatives. One common method includes the use of cyclopentanecarboxylic acid chloride, which is prepared from cyclopentanecarboxylic acid and thionyl chloride. This intermediate is then reacted with thiophene in the presence of a catalyst such as tin(IV) chloride (SnCl4) in methylene chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent quality.
化学反応の分析
Types of Reactions
1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopentanol or cyclopentanal derivatives.
Substitution: Brominated or sulfonated thiophene derivatives.
科学的研究の応用
1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Uniqueness
1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid is unique due to the presence of both a cyclopentane ring and a thiophene ring, which confer distinct chemical and physical properties
特性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
1-(2-thiophen-2-ylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H16O2S/c13-11(14)12(6-1-2-7-12)8-5-10-4-3-9-15-10/h3-4,9H,1-2,5-8H2,(H,13,14) |
InChIキー |
XTLPVBSKKZANIA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CCC2=CC=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)







